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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B608237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of JNJ-55511118, a

selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8

(TARP-γ8), with other similar compounds. This document is intended to serve as a resource for

researchers and professionals in the field of drug development, offering a consolidated view of

available data to inform preclinical and clinical research strategies.

Introduction to TARP-γ8 Selective AMPA Receptor
Modulators
AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central

nervous system. The discovery of auxiliary proteins, such as TARPs, that modulate AMPA

receptor function has opened new avenues for therapeutic intervention. TARP-γ8 is

predominantly expressed in the hippocampus and other limbic structures, making it an

attractive target for the development of drugs with improved side-effect profiles compared to

non-selective AMPA receptor antagonists. JNJ-55511118 and similar compounds, such as

LY3130481 and JNJ-56022486, represent a novel class of molecules that selectively target

AMPA receptors associated with TARP-γ8.[1][2][3][4] These compounds have shown promise

in preclinical models of epilepsy and other neurological disorders.[1][5][6]
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While detailed head-to-head comparative pharmacokinetic data for these compounds are not

extensively available in the public domain, this section summarizes the key reported

pharmacokinetic characteristics.

Compound Chemical Name
Mechanism of
Action

Key
Pharmacokinetic
Properties

JNJ-55511118

5-[2-Chloro-6-

(trifluoromethoxy)phen

yl]-1,3-dihydro-2H-

benzimidazol-2-one

Selective negative

modulator of AMPA

receptors containing

TARP-γ8.

- Orally bioavailable

and brain penetrant. -

Achieves high

receptor occupancy

following oral

administration.[5] - In

mice, a 10 mg/kg oral

dose results in >80%

receptor occupancy at

1 hour, declining to

50% at 6 hours.[7] -

Described as having

"excellent

pharmacokinetic

properties".[5]

LY3130481

6-[(1S)-1-[1-[5-(2-

hydroxyethoxy)-2-

pyridyl]pyrazol-3-

yl]ethyl]- 3H-1,3-

benzothiazol-2-one

Selective antagonist

of AMPA receptors

containing TARP-γ8.

[8][9]

- Orally bioavailable.

[10] - Displaced a

radioligand specific for

AMPA receptors

associated with TARP

γ-8 in rat brain.[11]

JNJ-56022486
Not specified in the

provided results.

Negative modulator of

AMPA receptors.[12]

- Limited publicly

available

pharmacokinetic data.
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The mechanism of action for JNJ-55511118 and similar compounds involves the allosteric

modulation of the AMPA receptor-TARP-γ8 complex. These compounds do not bind to the

glutamate binding site but rather to a site on the TARP-γ8 protein, which in turn influences the

function of the associated AMPA receptor. This selective modulation is believed to reduce the

channel's ion flux in response to glutamate, thereby dampening excessive excitatory

neurotransmission in brain regions where TARP-γ8 is expressed.
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Caption: Mechanism of JNJ-55511118 action on TARP-γ8 associated AMPA receptors.

Experimental Protocols for Pharmacokinetic Studies
The following outlines a general methodology for conducting in vivo pharmacokinetic studies of

orally administered compounds in rodents, based on standard practices in the field.

1. Animal Models and Housing:

Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Animals are housed in controlled environments with regulated light-dark cycles, temperature,

and humidity, and provided with ad libitum access to food and water.

2. Compound Formulation and Administration:

The test compound is typically formulated as a suspension or solution in a vehicle such as

carboxymethylcellulose (CMC), polyethylene glycol (PEG), or other appropriate excipients.

The formulation is administered via oral gavage at a specified dose volume based on the

animal's body weight.

3. Blood Sampling:

Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2,

4, 6, 8, and 24 hours).

Common blood collection techniques include tail vein, submandibular vein, or retro-orbital

sinus puncture for serial sampling, and cardiac puncture for terminal collection.

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Sample Analysis:

Plasma is separated from whole blood by centrifugation.

The concentration of the compound in plasma samples is quantified using a validated

analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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5. Pharmacokinetic Analysis:

Plasma concentration-time data are used to calculate key pharmacokinetic parameters,

including:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t1/2: Elimination half-life.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic

circulation, calculated by comparing the AUC after oral administration to the AUC after

intravenous administration.
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Experimental Workflow for a Rodent Pharmacokinetic Study
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Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.
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Conclusion
JNJ-55511118 and related TARP-γ8 selective AMPA receptor modulators represent a

promising new class of therapeutic agents. The available data suggest that JNJ-55511118
possesses favorable pharmacokinetic properties, including oral bioavailability and brain

penetration, leading to high receptor occupancy in preclinical models. While a direct

quantitative comparison with similar compounds is limited by the availability of public data, the

collective evidence supports the continued investigation of these molecules for the treatment of

neurological disorders. Further studies are warranted to fully elucidate the comparative

pharmacokinetic and pharmacodynamic profiles of these novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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